![molecular formula C16H27N3 B15062731 (2S,7'R,8'aR)-2'-(3-methylbut-2-en-1-yl)-7'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,8'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15062731.png)
(2S,7'R,8'aR)-2'-(3-methylbut-2-en-1-yl)-7'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,8'-pyrrolo[1,2-a]pyrazine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] is a complex organic molecule characterized by its unique spirocyclic structure. This compound features an aziridine ring fused to a pyrrolo[1,2-a]pyrazine system, with additional substituents including a 3-methylbut-2-en-1-yl group and a prop-1-en-2-yl group. The stereochemistry of the molecule is defined by the (2S,7’R,8’aR) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Construction of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of a suitable precursor, such as a 1,2-diamine, with a diketone or an equivalent compound.
Spirocyclization: The spirocyclic structure is formed by the intramolecular reaction of the aziridine and pyrrolo[1,2-a]pyrazine intermediates.
Introduction of Substituents: The 3-methylbut-2-en-1-yl and prop-1-en-2-yl groups are introduced through alkylation reactions using appropriate alkyl halides or alkenes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moieties, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the aziridine ring, converting it to an amine, or reduce the alkenes to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Epoxides and Diols: From oxidation reactions.
Amines and Alkanes: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.
Medicine
Pharmacological Studies: Its unique structure allows for the exploration of new pharmacophores in medicinal chemistry.
Industry
Material Science: The compound’s stability and reactivity make it a candidate for the development of new materials with specific properties.
作用機序
The mechanism by which (2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] exerts its effects depends on its application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzymatic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
類似化合物との比較
Similar Compounds
(2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine]: can be compared with other spirocyclic compounds such as spiro[azetidine-2,8’-pyrrolo[1,2-a]pyrazine] and spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] derivatives.
Uniqueness
The uniqueness of (2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] lies in its specific stereochemistry and the presence of both aziridine and pyrrolo[1,2-a]pyrazine rings, which confer distinct reactivity and potential biological activity.
特性
分子式 |
C16H27N3 |
|---|---|
分子量 |
261.41 g/mol |
IUPAC名 |
(7R,8S,8aR)-2-(3-methylbut-2-enyl)-7-prop-1-en-2-ylspiro[1,3,4,6,7,8a-hexahydropyrrolo[1,2-a]pyrazine-8,2'-aziridine] |
InChI |
InChI=1S/C16H27N3/c1-12(2)5-6-18-7-8-19-9-14(13(3)4)16(11-17-16)15(19)10-18/h5,14-15,17H,3,6-11H2,1-2,4H3/t14-,15+,16+/m0/s1 |
InChIキー |
DTGNPWSTMZTPLL-ARFHVFGLSA-N |
異性体SMILES |
CC(=CCN1CCN2C[C@H]([C@@]3([C@H]2C1)CN3)C(=C)C)C |
正規SMILES |
CC(=CCN1CCN2CC(C3(C2C1)CN3)C(=C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4'-[(Oxan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid](/img/structure/B15062651.png)
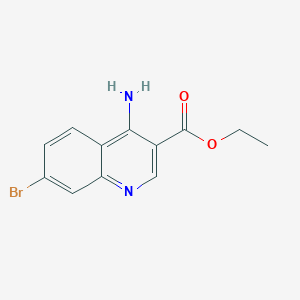
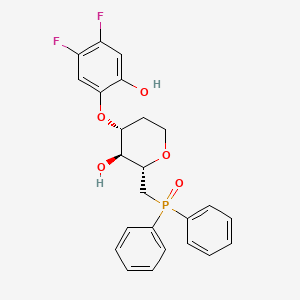
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B15062671.png)
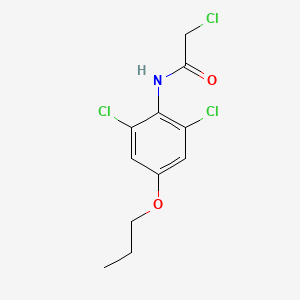
![[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B15062686.png)
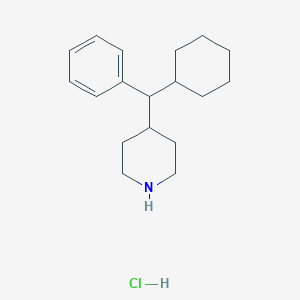
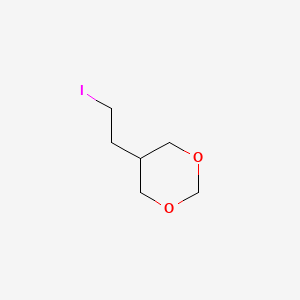
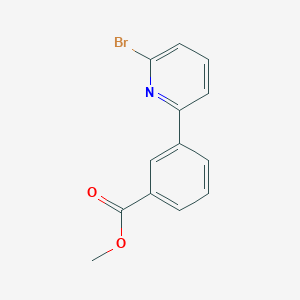
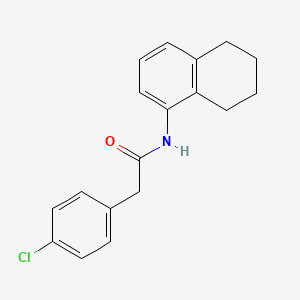
![3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine](/img/structure/B15062730.png)
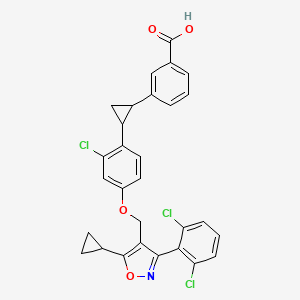
![[(5-Bromo-7-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15062741.png)
![2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid](/img/structure/B15062757.png)
